eutigoside C

Description

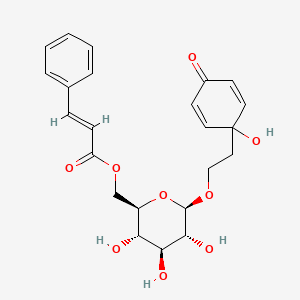

Structure

3D Structure

Properties

Molecular Formula |

C23H26O9 |

|---|---|

Molecular Weight |

446.4 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethoxy]oxan-2-yl]methyl (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C23H26O9/c24-16-8-10-23(29,11-9-16)12-13-30-22-21(28)20(27)19(26)17(32-22)14-31-18(25)7-6-15-4-2-1-3-5-15/h1-11,17,19-22,26-29H,12-14H2/b7-6+/t17-,19-,20+,21-,22-/m1/s1 |

InChI Key |

QOMDZDCUSAVCSJ-LPIGZASCSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3(C=CC(=O)C=C3)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OCCC3(C=CC(=O)C=C3)O)O)O)O |

Synonyms |

eutigoside C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Phylogenetic Distribution

Eurya emarginata as a Primary Source

Eurya emarginata, a plant whose leaves have been traditionally used for treating ulcers or as a diuretic on Jeju Island, South Korea, is a significant source of eutigoside C. koreascience.krresearchgate.net Phytochemical studies of the methanol (B129727) extract from the fresh leaves of E. emarginata have led to the isolation of both eutigoside B and this compound. koreascience.krkoreascience.krnih.gov These compounds have been noted for their potential anti-inflammatory and cytotoxic properties. koreascience.krkoreascience.kroup.com Research has demonstrated that this compound isolated from this plant can inhibit the growth of HL-60 promyelocytic leukemia cells by inducing apoptosis. koreascience.krnih.gov

Isolation from Eurya tigang

This compound was also isolated from the leaves of Eurya tigang. nih.govbiocrick.com In a study of this plant, three new phenolic glucosides were identified: eutigoside A, eutigoside B, and this compound. nih.gov The structures of these compounds were determined through chemical and spectroscopic analysis. nih.govbiocrick.com Alongside these eutigosides, other known compounds were also found, including afzelin, quercitrin, and p-coumaric acid. nih.govbiocrick.com

Presence within Abeliophyllum distichum Nakai Extracts

Advanced Chromatographic and Spectroscopic Techniques for Isolation and Elucidation

The isolation and structural identification of phenolic glucosides like this compound from complex plant extracts require sophisticated analytical methods due to their high polarity and potential for being part of a mixture of similar structures. mdpi.comnih.gov

Chromatographic Separation Strategies for Phenolic Glucosides

A combination of chromatographic techniques is often employed for the successful separation of phenolic glucosides. mdpi.comnih.gov

Multistep Column Chromatography (CC): This is a foundational technique used for the initial fractionation of crude plant extracts. Sephadex LH-20 column chromatography is frequently used for the preliminary separation of phenolic compounds. mdpi.comnih.gov

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, which can cause irreversible adsorption of polar compounds. researchgate.net It has proven effective for the separation and purification of phenolic glycosides with similar structures. mdpi.comnih.gov An optimized solvent system is crucial for achieving good separation. For instance, a system of n-Hexane/Ethyl acetate/Methanol/Water has been successfully used. mdpi.comnih.gov

Preparative High-Performance Liquid Chromatography (prep-HPLC): Following initial separation by methods like HSCCC, prep-HPLC is often used for the final purification of individual compounds to a high degree of purity. nih.gov

| Technique | Purpose | Example Application |

| Multistep Column Chromatography (CC) | Initial fractionation of crude extracts | Preliminary separation of phenolic glycosides from Castanopsis chinensis Hance using Sephadex LH-20. mdpi.comnih.gov |

| High-Speed Counter-Current Chromatography (HSCCC) | Separation of compounds with similar polarity | Purification of phenolic glycosides using a n-hexane-ethyl acetate-methanol-water solvent system. nih.gov |

| Preparative High-Performance Liquid Chromatography (prep-HPLC) | Final purification to high purity | Isolation of four phenolic glycoside isomers from Idesia polycarpa Maxim. leaves. nih.gov |

Application of Spectroscopic Methods in Structural Characterization

Once isolated, the definitive structure of this compound is determined using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

The primary spectroscopic methods used include:

Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores, such as aromatic rings and conjugated systems, within the molecule.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for elucidating the complete structure of organic molecules.

¹H-NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms.

¹³C-NMR (Carbon-13 NMR): Shows the different types of carbon atoms in the molecule.

2D-NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments establish the connectivity between protons (¹H-¹H COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure.

Chemical Synthesis and Analog Development

Semi-Synthesis Approaches

Semi-synthesis provides a practical route to obtain eutigoside C from naturally abundant precursors, circumventing the complexities of a full total synthesis.

Regioselective Acylation Strategies in Synthesis

Regioselective acylation is a critical step in the synthesis of many phenylethanoid glycosides, including this compound, where specific hydroxyl groups on the sugar moiety must be functionalized. researchgate.net Research has demonstrated that dimethyltin (B1205294) dichloride (Me2SnCl2) can be an effective catalyst for the regioselective O-6 acylation of unprotected 2-phenylethyl-β-D-glucosides with cinnamoyl chlorides. researchgate.netresearchgate.net This method is advantageous as it directs the acylation specifically to the O-6 position, avoiding the need for extensive protection and deprotection steps of the glucose core. researchgate.netresearchgate.net

The use of lipases as biocatalysts also offers a powerful tool for regioselective synthesis. For instance, Candida antarctica Lipase B (CaL-B) has been successfully used for the esterification of galactoconjugates with hydroxycinnamic acid derivatives. plos.org Similarly, whole cells of Aspergillus oryzae have shown high regioselectivity for the 6'-hydroxy group of the glycoside ring in geniposide, a selectivity attributed to the lower steric hindrance at this position. mdpi.com These enzymatic methods provide environmentally friendly and highly selective alternatives to traditional chemical catalysis. plos.orgmdpi.com

| Catalyst/Method | Precursor | Selectivity | Yield | Reference |

| Me2SnCl2 | Unprotected 2-phenylethyl-β-D-glucosides | O-6 acylation | Excellent | researchgate.netresearchgate.net |

| Candida antarctica Lipase B (CaL-B) | Galactoconjugates | Regioselective esterification | 40%-60% | plos.org |

| Aspergillus oryzae (whole cell) | Geniposide | >99% for 6'-hydroxy group | up to 99% conversion | mdpi.com |

Total Synthesis Research Directions

While semi-synthesis is valuable, total synthesis remains a fundamental goal for accessing a wider range of analogs and for validating synthetic methodologies.

Methodological Advances in Phenylethanoid Glycoside Synthesis

The synthesis of phenylethanoid glycosides (PhGs) is challenging due to their structural complexity. researchgate.net Recent advances have focused on developing more efficient and general strategies. One notable strategy employs low substrate concentration glycosylation and N-formyl morpholine (B109124) modulated glycosylation for constructing both 1,2-trans β- and α-glycosidic bonds without the need for participating acyl protecting groups, which are often incompatible with the ester functions present in PhGs. researchgate.net

Bio-inspired approaches are also emerging. For example, the synthesis of crenatosides, which are PhGs with a fused 1,4-dioxane (B91453) motif, was achieved using a bio-inspired oxidative cyclization of the glucose 2'-OH and the benzylic carbon of the phenylethanol aglycone as the key step. rsc.org This highlights a move towards strategies that mimic biosynthetic pathways to achieve complex molecular architectures. rsc.org

Stereoselective and Stereocontrolled Synthetic Pathways

Controlling stereochemistry is paramount in the synthesis of glycosides. Significant progress has been made in developing stereoselective methods for forming C-glycosidic bonds, which are important for creating stable analogs. A titanium-catalyzed reductive transformation has been developed for the stereoselective synthesis of C-alkyl and C-alkenyl glycosides from glycosyl chlorides and activated alkenes or alkynes. nus.edu.sg

Palladium-catalyzed reactions have also proven to be powerful for stereoselective synthesis. One such method involves the C-H glycosylation of alkenes with glycosyl chloride donors using a removable bidentate auxiliary, resulting in C-vinyl glycosides with high regio- and stereoselectivity. nih.gov Another palladium-catalyzed approach utilizes aryltrifluoroborates for C-glycosylation under ambient conditions, yielding C-aryl glycosides with exclusive α-stereoselectivity. rsc.org These methods provide access to a diverse range of C-glycosides that can serve as crucial building blocks for further analog development. nus.edu.sgnih.govrsc.org

| Method | Substrates | Product | Stereoselectivity | Reference |

| Titanium-catalyzed reductive transformation | Glycosyl chlorides, activated alkenes/alkynes | C-alkyl and C-alkenyl glycosides | Stereodefined | nus.edu.sg |

| Palladium-catalyzed C-H glycosylation | Glycosyl chlorides, alkenes with bidentate auxiliary | C-vinyl glycosides | Excellent | nih.gov |

| Palladium-catalyzed C-glycosylation | Glycals, aryltrifluoroborates | C-aryl glycosides | Exclusive α-stereoselectivity | rsc.org |

Development and Characterization of this compound Analogues for Mechanistic Inquiry

The synthesis of analogs is crucial for structure-activity relationship (SAR) studies and for probing the mechanisms of action of the parent compound. The development of synthetic routes for PhGs facilitates the creation of libraries of analogs with variations in the aglycone, the sugar units, and the acyl groups. researchgate.netrsc.org

For example, the bio-inspired synthesis of crenatoside (B1175120) led to the creation of 20 analogs with different substitutions on the peripheral phenyl rings. rsc.org Enzymatic synthesis has also been employed to create a series of phenylpropanoid glycoside (PPG) analogues by esterifying galactoconjugates with various hydroxycinnamic acid derivatives. plos.org

The characterization of these novel compounds relies heavily on modern analytical techniques. NMR spectroscopy and high-resolution mass spectrometry (UPLC-qTOF-MS/MS) are indispensable for elucidating the structures of these complex glycosides and their isomers. researchgate.net These detailed structural analyses are fundamental for correlating specific structural features with biological activity, thereby advancing our understanding of their therapeutic potential.

Biosynthetic Pathways and Genetic Regulation

Putative Biosynthetic Routes for Phenylethanoid Glycosides

Phenylethanoid glycosides (PhGs) are a large and diverse class of water-soluble natural products found widely throughout the plant kingdom. nih.gov Structurally, they are characterized by a core hydroxyphenylethyl moiety linked to a β-glucopyranose, which is typically acylated with a hydroxycinnamic acid derivative. nih.gov This core structure can be further adorned with additional sugar units.

The biosynthetic pathway for PhGs is complex and has been elucidated in detail for certain members like verbascoside (B1683046) (also known as acteoside). nih.govnih.govresearchgate.net This pathway serves as a valuable model for understanding the formation of other PhGs, including eutigoside C. The general route begins with precursors from the shikimate and phenylpropanoid pathways.

Key steps in the putative biosynthetic route for PhGs include:

Formation of the Phenylethanol Aglycone: The pathway initiates with the synthesis of a phenylethanol alcohol, such as tyrosol or hydroxytyrosol. mdpi.com

Glucosylation: A UDP-glycosyltransferase (UGT) attaches a glucose molecule to the phenylethanol, forming a phenylethanoid glucoside like salidroside (B192308) (from tyrosol). mdpi.comresearchgate.net

Acylation: A specific acyltransferase, often from the BAHD family, transfers an acyl group (e.g., p-coumaroyl, caffeoyl) from its CoA-activated form to the glucose moiety of the phenylethanoid glucoside. nih.govresearchgate.net For example, in verbascoside synthesis, a hydroxycinnamoyl-CoA:salidroside hydroxycinnamoyltransferase (SHCT) acylates salidroside to produce osmanthuside A. nih.govnih.gov

Further Modifications: Subsequent steps can involve hydroxylations and additional glycosylations to create the vast diversity of PhGs observed in nature. researchgate.net For instance, the synthesis of verbascoside from osmanthuside B requires hydroxylation reactions catalyzed by a cytochrome P450 enzyme (CYP98 family). nih.govnih.govresearchgate.net

It is noteworthy that alternative biosynthetic routes may exist in different plant species, suggesting metabolic plasticity in the formation of these compounds. researchgate.net

Interactive Table: Key Stages in a General Phenylethanoid Glycoside (Verbascoside) Biosynthetic Pathway

| Stage | Precursor(s) | Key Enzyme Type | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Aglycone Formation | L-Tyrosine | Various (decarboxylases, reductases) | Tyrosol | mdpi.com |

| 2. Glucosylation of Aglycone | Tyrosol, UDP-Glucose | Glucosyltransferase (UGT) | Salidroside | nih.govmdpi.com |

| 3. Acylation | Salidroside, p-Coumaroyl-CoA | BAHD Acyltransferase (SHCT) | Osmanthuside A | nih.govnih.govresearchgate.net |

| 4. Hydroxylation & Isomerization | Osmanthuside A | Isomerase, Hydroxylase | Osmanthuside B | nih.govnih.gov |

| 5. Final Hydroxylation | Osmanthuside B | Cytochrome P450 (CYP98) | Verbascoside | nih.govnih.govresearchgate.net |

Identification of Precursors and Enzymatic Transformations in this compound Biosynthesis

While the specific enzymatic pathway for this compound has not been fully elucidated in a single organism, its structure allows for a well-supported hypothesis regarding its precursors and the transformations required. This compound is identified as 2-(4-hydroxyphenyl)ethyl-[6-O-(E)-coumaroyl]-beta-D-glucopyranoside. researchgate.net Based on this structure and the general PhG pathway, the biosynthesis can be deconstructed into key steps involving specific precursors and enzyme classes.

The primary precursors for this compound are:

Phenylethanoid Moiety: Tyrosol (p-hydroxyphenylethanol)

Acyl Moiety: p-Coumaric acid (via its activated form, p-coumaroyl-CoA)

Sugar Moiety: Glucose (via its activated form, UDP-glucose)

The enzymatic transformations to assemble these precursors into this compound are proposed as follows:

Formation of Salidroside: The biosynthesis is believed to initiate with the glucosylation of tyrosol. A glucosyltransferase (GT) catalyzes the transfer of a glucose unit from UDP-glucose to the primary hydroxyl group of tyrosol, yielding salidroside. mdpi.com

Acylation of Salidroside: The key step in forming this compound is the regioselective acylation of salidroside. An acyltransferase enzyme facilitates the transfer of a p-coumaroyl group from p-coumaroyl-CoA to the 6-hydroxyl position of the glucose moiety of salidroside. nih.govresearchgate.net This type of enzyme is critical for determining the final structure of the PhG. The enzymes responsible for acylating salidroside in other PhG pathways belong to the BAHD acyltransferase family. nih.govnih.gov

Unlike more complex PhGs such as verbascoside or echinacoside, the biosynthesis of this compound does not appear to require subsequent hydroxylation of the tyrosol or p-coumaroyl moieties, nor does it involve additional glycosylation. nih.govresearchgate.net

Interactive Table: Proposed Biosynthetic Steps for this compound

| Step | Substrate(s) | Enzyme Class | Product | Reference |

|---|---|---|---|---|

| 1 | Tyrosol + UDP-Glucose | Glucosyltransferase (UGT) | Salidroside | mdpi.comresearchgate.net |

| 2 | Salidroside + p-Coumaroyl-CoA | Acyltransferase (likely BAHD family) | This compound | nih.govnih.govresearchgate.net |

Molecular and Genetic Regulation of Biosynthetic Enzymes

The production of phenylethanoid glycosides, including this compound, is tightly regulated at the genetic level. The expression of the necessary biosynthetic genes is controlled by a complex network of factors that allow the plant to modulate the synthesis of these compounds in response to developmental cues and environmental stimuli. nih.gov

The regulation of these pathways occurs through several mechanisms:

Transcriptional Control: The primary level of regulation is the control of gene transcription. youtube.comyoutube.com The genes encoding biosynthetic enzymes like glycosyltransferases and acyltransferases are switched on or off by transcription factors. youtube.com These regulatory proteins bind to specific sequences in the promoter regions of the genes, either activating or repressing their transcription. youtube.comyoutube.com The coordinated expression of all the genes in a pathway is crucial for the efficient production of the final compound. youtube.com

Genetic Organization: In some organisms, genes for a single metabolic pathway are clustered together in an operon, allowing for their coordinated control. youtube.com While less common in plants than in prokaryotes, there is evidence for the clustering of genes involved in specialized metabolic pathways.

Enzyme Level Regulation: Beyond transcription, the synthesis of PhGs can be controlled by modulating the catalytic activities of the enzymes themselves. nih.gov This can include post-translational modifications, such as phosphorylation, which can alter an enzyme's activity or stability. nih.gov

Synthetic Biology and Gene Mining: Modern approaches in synthetic biology and biotechnology underscore the importance of genetic regulation. The discovery of the genes for the verbascoside pathway was achieved through transcriptome mining, which identifies genes that are actively being expressed under specific conditions. nih.govnih.gov Furthermore, the successful heterologous production of PhGs in microorganisms like Escherichia coli requires not only introducing the necessary genes but also engineering the regulatory circuits to fine-tune enzyme levels and optimize the pathway. nih.goveuropa.eu

The regulation of the transcription factor NF-κB has been studied in the context of this compound's biological activity, where the compound was found to inhibit its activation. researchgate.net While this relates to the compound's effect rather than its synthesis, it highlights the central role of transcription factors in cellular processes that are often intertwined with secondary metabolism.

Molecular and Cellular Mechanisms of Biological Activity

Investigation of Adenosine A2A Receptor (A2AR) Antagonism

Eutigoside C has been identified as a potential antagonist of the Adenosine A2A Receptor (A2AR) through a comprehensive in silico screening study. This research aimed to identify natural molecules capable of inhibiting the A2AR, a key immune checkpoint inhibitor involved in tumor progression. fortunejournals.comfortunepublish.com The study utilized a pharmacoinformatics-based approach, beginning with the screening of 88 natural molecules based on their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. fortunejournals.comfortunepublish.com

The table below summarizes the inclusion of this compound in the screening process, as presented in the original research. The data for other compounds from the same study are included for comparative context, though the primary focus of this article is this compound.

Table 1: In Silico Screening of Natural Molecules for A2AR Antagonism

| Compound | Lipinski Rule of Five | Veber Rule |

|---|---|---|

| This compound | - | - |

| Suremulol A | Complied | Complied |

| Suregadolide A | Complied | Complied |

| Gleditschiaside A | + | - |

| Reissantin D | + | - |

| Arachidonic acid | + | + |

| Doconexent | + | + |

Data sourced from an in silico screening study. fortunepublish.com A '+' indicates compliance and a '-' indicates non-compliance with the respective rule.

Further detailed research findings, including specific binding affinity scores (e.g., Ki or IC50 values) and an in-depth analysis of the molecular interactions between this compound and the A2AR binding pocket, are not extensively detailed in the available literature. The primary outcome of the screening was the identification of suremulol A and suregadolide A as lead candidates for further experimental validation. fortunejournals.comfortunepublish.com

Structure Activity Relationship Sar Investigations of Eutigoside C

The biological activities of the natural compound eutigoside C, isolated from the leaves of Eurya emarginata, have been the subject of scientific investigation, particularly concerning its anti-inflammatory, apoptotic, and antiproliferative effects. Structure-activity relationship (SAR) studies are crucial in elucidating the specific molecular features responsible for these actions. Such studies explore how the compound's chemical structure correlates with its biological functions, paving the way for the design of more potent and specific therapeutic agents.

Advanced Research Methodologies and Future Directions

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) in Mechanistic Studies

The comprehensive analysis of biological systems through omics technologies offers a powerful approach to understanding the multifaceted mechanisms of action of compounds like eutigoside C. evotec.com Integrating transcriptomics and proteomics can reveal how this compound modulates gene and protein expression profiles, providing a holistic view of its impact on cellular processes. nih.govresearchgate.net

Transcriptomics, the study of the complete set of RNA transcripts, can identify genes whose expression is altered by this compound treatment. For instance, studies have already utilized Reverse Transcription PCR (RT-PCR), a transcriptomic technique, to show that this compound inhibits the mRNA expression of interleukin-6 (IL-6) in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. researchgate.net Future large-scale transcriptomic studies could uncover broader networks of genes regulated by this compound, offering deeper insights into its anti-inflammatory and other potential activities. nih.gov

Proteomics, which focuses on the entire set of proteins, complements transcriptomics by confirming whether changes in mRNA levels translate to changes in protein abundance and activity. nih.gov Combining these omics approaches can help identify the primary targets and downstream signaling pathways affected by this compound, moving beyond the currently known targets to build a comprehensive mechanistic model. evotec.combegellhouse.com This integrated analysis is crucial for understanding complex biological responses and identifying potential new therapeutic applications for the compound. nih.gov

Advanced Analytical Techniques for Elucidating Cellular Interactions

Understanding how this compound interacts with cellular components is fundamental to deciphering its mechanism of action. Researchers have employed several advanced analytical techniques to study these interactions, particularly in the context of its anti-inflammatory effects.

In studies using LPS-stimulated murine macrophage RAW 264.7 cells, specific techniques have been instrumental:

Enzyme-Linked Immunosorbent Assay (ELISA): This quantitative immunoassay has been used to measure the production of key inflammatory mediators. Research shows that this compound inhibits the LPS-stimulated production of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and interleukin-6 (IL-6). researchgate.netdntb.gov.uaoup.com

Western Blotting: This technique is used to detect and quantify specific proteins. It has demonstrated that this compound suppresses the protein expression of inducible nitric oxide synthase (iNOS) and inhibits the phosphorylation of mitogen-activated protein (MAP) kinases such as ERK1/2, JNK, and p38. dntb.gov.uaresearchgate.net It has also been used to observe the cleavage of poly(ADP-ribose) polymerase (PARP) and changes in the expression of Bcl-2 family proteins, indicating the induction of apoptosis in HL-60 cells. koreascience.kr

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): As a key tool in transcriptomics, RT-PCR has been used to measure the effect of this compound on the gene expression of inflammatory cytokines. It confirmed that this compound downregulates the mRNA levels of iNOS and IL-6. researchgate.netresearchgate.net

Electrophoretic Mobility Shift Assay (EMSA): This technique was used to determine that this compound suppresses the DNA binding activity of the transcription factor Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammation. dntb.gov.uaoup.com

Immunocytochemistry: This method has been used to visualize the location of proteins within cells, showing that this compound interferes with the nuclear translocation of NF-κB. dntb.gov.ua

These analytical methods provide a detailed picture of the cellular events modulated by this compound, revealing its inhibitory effects on key inflammatory pathways. nih.gov

Computational and Systems Biology Approaches for Target Identification and Pathway Mapping

Computational and systems biology provide powerful in-silico tools to accelerate drug discovery by identifying potential molecular targets and mapping their associated pathways. scitechnol.comnih.gov While specific computational studies on this compound are not yet prevalent, these approaches hold immense potential for advancing research on the compound. ardigen.com

Given that this compound is known to modulate the NF-κB and MAP kinase pathways, computational models could be used to simulate these networks and predict how the compound's binding to specific targets propagates through the system. dntb.gov.uaresearchgate.net Such models can help pinpoint the most critical intervention points and identify potential off-target effects. researchgate.net

Furthermore, systems biology can integrate multi-omics data (transcriptomics, proteomics) to build comprehensive models of the cellular response to this compound. evotec.com This can help in:

Identifying Novel Targets: By analyzing the global changes in gene and protein expression, algorithms can predict previously unknown proteins that interact with this compound. ardigen.com

Pathway Deconvolution: These approaches can untangle the complex, interconnected signaling cascades to understand the primary mechanism of action versus secondary, downstream effects. researchgate.net

Predicting Biological Activity: By comparing the molecular signature of this compound with databases of other compounds, it may be possible to predict unexplored biological activities.

These computational methods can significantly reduce the time and resources required for experimental validation and provide a deeper, more holistic understanding of the compound's pharmacological profile. scitechnol.com

Exploration of Unexplored Biological Activities and Underlying Mechanistic Research Avenues

Current research has primarily focused on the anti-inflammatory, cytotoxic, and radioprotective properties of this compound. researchgate.netkoreascience.krnih.gov However, its chemical structure as a phenylpropanoid glucoside suggests it may possess a wider range of biological activities that remain to be explored. core.ac.uk

Future research avenues could include:

Antioxidant Activity: Many phenolic compounds exhibit potent antioxidant properties. Investigating the ability of this compound to scavenge free radicals and mitigate oxidative stress is a logical next step, especially given that its radioprotective effects are linked to protecting antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov

Neuroprotective Effects: Inflammation and oxidative stress are key factors in neurodegenerative diseases. Given its anti-inflammatory action, exploring the potential of this compound to protect neuronal cells would be a valuable area of research.

Metabolic Regulation: Phenylpropanoids are known to influence various metabolic pathways. nih.gov Research into the effects of this compound on glucose and lipid metabolism could uncover applications in metabolic disorders.

Antimicrobial Properties: Related compounds from other plant species have demonstrated antimicrobial effects. researchgate.net Screening this compound against a panel of pathogenic bacteria and fungi could reveal new therapeutic uses. researchgate.net

Mechanistic studies should aim to identify the specific molecular targets responsible for each biological effect. For example, identifying the direct protein interactions that lead to the inhibition of the NF-κB pathway could lead to the development of more specific and potent derivatives. aai.org

Strategies for Sustainable Production and Biotransformation for Research Purposes

The advancement of research on this compound relies on a stable and sustainable supply of the compound. Current methods include isolation from natural sources and chemical synthesis. This compound has been isolated from the leaves of plants such as Eurya emarginata and Eurya tigang. researchgate.netresearchgate.net However, reliance on extraction from plants can be limited by geographical availability, seasonal variation, and environmental impact. efi.int

Strategies for sustainable production include:

Plant Cell Culture: Establishing cell cultures of Eurya species could provide a controlled and sustainable source of this compound, independent of external environmental factors.

Metabolic Engineering: Modifying the metabolic pathways in host organisms, such as yeast or bacteria, to produce this compound is a promising avenue for large-scale, sustainable production. core.ac.uk

Biotransformation offers another powerful strategy. This involves using microorganisms or isolated enzymes to perform specific chemical modifications. mdpi.com Biotransformation could be used to:

Produce this compound from Precursors: Microbes could be engineered to convert abundant and inexpensive precursor molecules into this compound. nih.gov

Generate Novel Analogs: Enzymatic reactions can create derivatives of this compound that may have improved activity, selectivity, or pharmacokinetic properties. This approach allows for the exploration of structure-activity relationships. researchgate.net

Developing these sustainable production and biotransformation methods is crucial for facilitating the comprehensive research needed to fully understand and harness the therapeutic potential of this compound. europa.euourworldindata.org

Research Findings for this compound

| Biological Activity | Model System | Key Findings | Citations |

| Anti-inflammatory | LPS-stimulated RAW 264.7 murine macrophages | Inhibited production of NO, PGE₂, and IL-6. Suppressed iNOS protein and mRNA expression. | researchgate.netdntb.gov.uaoup.comresearchgate.net |

| Anti-inflammatory | LPS-stimulated RAW 264.7 murine macrophages | Suppressed phosphorylation of MAP kinases (ERK1/2, JNK, p38). | dntb.gov.uaoup.com |

| Anti-inflammatory | LPS-stimulated RAW 264.7 murine macrophages | Inhibited NF-κB DNA binding activity and nuclear translocation. | dntb.gov.uaoup.com |

| Cytotoxic / Apoptotic | HL-60 human promyelocytic leukemia cells | Induced apoptosis, characterized by DNA fragmentation and increased sub-G1 cell population. | koreascience.kr |

| Apoptotic | HL-60 human promyelocytic leukemia cells | Reduced Bcl-2 expression and increased Bax expression. Activated caspase-3 and induced PARP cleavage. | koreascience.kr |

| Radioprotective | Gamma-irradiated mice | Protected intestinal crypts from radiation-induced apoptosis and attenuated the decrease in villous height. | nih.gov |

| Radioprotective | Gamma-irradiated mice | Improved survival of jejunal crypts and protected SOD and CAT activities from radiation-induced injury. | nih.gov |

Q & A

Basic Research Questions

Q. What are the established protocols for isolating eutigoside C from natural sources, and how can purity be validated?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques like column chromatography or HPLC. Purity validation requires a combination of analytical methods:

- HPLC-DAD/MS : For quantifying this compound and identifying co-eluting impurities .

- NMR spectroscopy : To confirm structural integrity and detect residual solvents .

- TLC with derivatization : For rapid preliminary purity assessment .

- Key Considerations : Document extraction yields and solvent ratios to ensure reproducibility. Include negative controls (e.g., blank runs) to rule out contamination .

Q. Which spectroscopic and computational techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- 1D/2D NMR (e.g., H, C, HSQC, HMBC): Resolves stereochemistry and connectivity .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula .

- Density Functional Theory (DFT) calculations : Predicts NMR chemical shifts and optical rotation to validate proposed structures .

- Validation : Cross-reference data with published spectra of structurally similar compounds .

Advanced Research Questions

Q. How can researchers optimize the total synthesis of this compound while maintaining stereochemical integrity?

- Methodological Answer :

- Retrosynthetic Analysis : Prioritize chiral centers and use protecting groups (e.g., TBS, Boc) for sensitive functional groups .

- Asymmetric Catalysis : Employ Sharpless epoxidation or enzymatic resolution to control stereochemistry .

- In-line Analytics : Use FTIR or LC-MS to monitor reaction intermediates and minimize side products .

Q. What strategies resolve contradictions in reported pharmacological activities of this compound across in vitro and in vivo studies?

- Methodological Answer :

- Systematic Review : Use PRISMA guidelines to analyze study designs, dosage ranges, and model organisms. Highlight confounding variables (e.g., solubility differences in cell vs. animal models) .

- Dose-Response Meta-Analysis : Pool data from multiple studies to identify nonlinear effects or threshold concentrations .

- Mechanistic Replication : Conduct parallel assays (e.g., COX-2 inhibition, NF-κB pathway analysis) under standardized conditions .

- Example Table for Data Comparison :

| Study | Model System | Dose (µM) | Activity (%) | Key Confounders |

|---|---|---|---|---|

| A (2022) | RAW264.7 cells | 10 | 75 ± 5 | Serum concentration |

| B (2023) | Mouse model | 5 | 40 ± 10 | Bioavailability |

Q. How should researchers design experiments to evaluate this compound’s pharmacokinetics while addressing interspecies variability?

- Methodological Answer :

- Comparative PK Studies : Use crossover designs in multiple species (e.g., rats, primates) with matched dosing regimens .

- LC-MS/MS Quantification : Validate assays for plasma/tissue samples to measure AUC, , and clearance .

- Allometric Scaling : Adjust doses based on body surface area to extrapolate human-equivalent dosing .

- Ethical Considerations : Justify animal models in ethics protocols and adhere to ARRIVE guidelines for reporting .

Methodological Best Practices

- Experimental Replication : Include triplicate runs for bioassays and report standard deviations to strengthen statistical power .

- Data Transparency : Publish raw NMR/MS spectra and synthetic protocols in supplementary materials to enable verification .

- Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in conflicting results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.